molecular formula C24H22N4O2S B3317010 N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 955793-59-6

N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Katalognummer B3317010
CAS-Nummer: 955793-59-6
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: PZYIRDZLBMGAMI-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide, also known as IKK inhibitor VII, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, inflammation, and autoimmune diseases.

Wirkmechanismus

The mechanism of action of N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide involves the inhibition of the activity of the this compound complex, which is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB) proteins. The IκB proteins bind to NF-κB and prevent its translocation to the nucleus, where it activates the transcription of various genes involved in cell survival, proliferation, and inflammation. Therefore, the inhibition of the this compound complex by this compound inhibitor VII leads to the inhibition of the NF-κB pathway and the downregulation of its target genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that this compound inhibitor VII inhibits the activity of the this compound complex and the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. In vivo studies have shown that this compound inhibitor VII reduces the severity of inflammation in animal models of rheumatoid arthritis and multiple sclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide in lab experiments include its high potency and specificity for the this compound complex, which allows for the selective inhibition of the NF-κB pathway. However, the limitations include its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research on N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide. One direction is the development of more potent and selective this compound inhibitors for the treatment of cancer, inflammation, and autoimmune diseases. Another direction is the investigation of the potential side effects and toxicity of this compound inhibitor VII in preclinical and clinical studies. Additionally, the combination of this compound inhibitor VII with other therapeutic agents may enhance its efficacy and reduce the risk of drug resistance.

Wissenschaftliche Forschungsanwendungen

N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide has been extensively studied for its potential applications in cancer research, inflammation, and autoimmune diseases. In cancer research, it has been shown to inhibit the activity of the IκB kinase (this compound) complex, which plays a crucial role in the activation of the nuclear factor-κB (NF-κB) pathway. The NF-κB pathway is involved in the regulation of cell survival, proliferation, and inflammation, and its dysregulation is associated with the development of various cancers. Therefore, this compound inhibitor VII has been proposed as a potential therapeutic agent for the treatment of cancer.
In inflammation and autoimmune diseases, this compound inhibitor VII has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by blocking the activation of the NF-κB pathway. This suggests that this compound inhibitor VII may have potential applications in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

(E)-N-[4-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c29-22(11-10-17-6-2-1-3-7-17)28-24-27-19(16-31-24)14-23(30)25-13-12-18-15-26-21-9-5-4-8-20(18)21/h1-11,15-16,26H,12-14H2,(H,25,30)(H,27,28,29)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYIRDZLBMGAMI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
Reactant of Route 2
Reactant of Route 2
N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
Reactant of Route 3
Reactant of Route 3
N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
Reactant of Route 4
Reactant of Route 4
N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
Reactant of Route 5
Reactant of Route 5
N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
Reactant of Route 6
Reactant of Route 6
N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.